molecular formula C12H10N6OS2 B5755147 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No. B5755147
M. Wt: 318.4 g/mol
InChI Key: CNGFHKMGBHHXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively researched.

Mechanism of Action

The mechanism of action of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments is its potential to selectively target cancer cells or microorganisms without harming healthy cells. Another advantage is its potential use in the treatment of neurodegenerative disorders. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds that have similar properties.

Future Directions

There are several future directions for research on 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide. One potential direction is the further exploration of its potential use in the treatment of neurodegenerative disorders. Another direction is the development of more efficient and cost-effective synthesis methods for the compound. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various scientific research areas.

Synthesis Methods

The synthesis of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide involves the reaction between 1-phenyl-1H-1,2,4-triazole-3-thiol and 2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the resulting product is purified through recrystallization.

Scientific Research Applications

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide has been studied for its potential applications in various scientific research areas. It has been shown to have antifungal, antibacterial, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6OS2/c19-10(15-12-16-14-8-21-12)6-20-11-13-7-18(17-11)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGFHKMGBHHXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)SCC(=O)NC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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